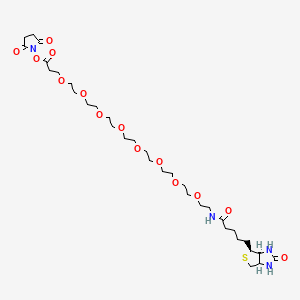![molecular formula C17H22O2 B1450458 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde CAS No. 1560334-63-5](/img/structure/B1450458.png)
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde
Descripción general
Descripción
The compound “2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde” is a derivative of camphor . Camphor is a bicyclic compound, specifically a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one . The compound you’re asking about seems to have an aldehyde group attached to the oxygen atom, which is itself attached to the camphor structure .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structure of camphor, which is a bicyclic molecule . The additional aldehyde group would likely be attached to the oxygen atom, which is itself attached to the camphor structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its camphor backbone and the presence of the aldehyde group .Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can lead to a variety of products with different oxidation states and functional groups. The controllable and selective catalytic oxidation of cyclohexene has significant applications in both academic and industrial settings due to the broad use of these oxidation products as intermediates in chemical industries. This process highlights the synthetic value of selective oxidation reactions for creating targeted products (Cao et al., 2018).
Polymerization of Aldehydes
The polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, has been studied systematically. This review discusses the methods of preparation, purification, characterization of the monomers, mechanisms of polymerization, thermodynamics, stereochemistry, and the potential practical applications of the resulting polymers. This research suggests possible future applications in various fields due to several properties exhibited by the polymers (Kubisa et al., 1980).
Chemistry and Properties of Benzothiazol-Pyridine Compounds
A review of papers dealing with the chemistry of compounds containing pyridine-2,6-diylbis structures presents the preparation procedures and properties of organic compounds, including their protonated/deprotonated forms and complex compounds. This comprehensive review suggests areas of potential interest for future investigation, underscoring the importance of these compounds in various chemical and biological applications (Boča et al., 2011).
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, including the bicyclo [2.2.1]heptanes structure, have seen increasing importance in drug research. Their unique molecular shape and the fixed position of their substituents make them suitable for studying structure-activity relationships. This review compiles literature about norbornanes used as medicaments and in drug research, highlighting their application in understanding drug efficacy and development (Buchbauer & Pauzenberger, 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-16(2)13-8-9-17(16,3)15(10-13)19-14-7-5-4-6-12(14)11-18/h4-7,11,13,15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVQRKRWEFESON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC3=CC=CC=C3C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1450375.png)
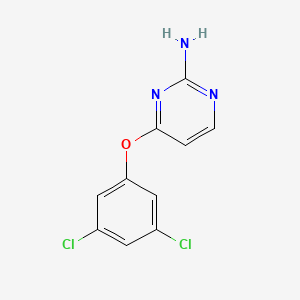
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
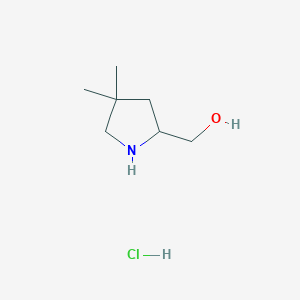
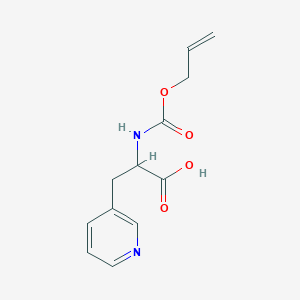
![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)
![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
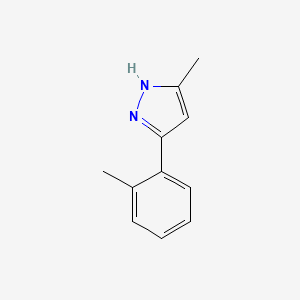
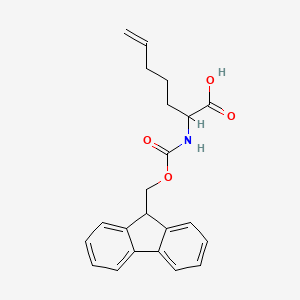
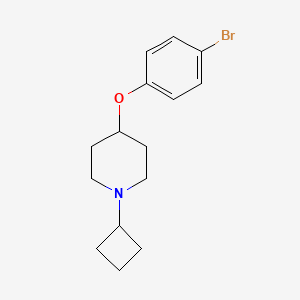
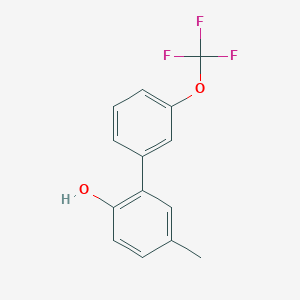
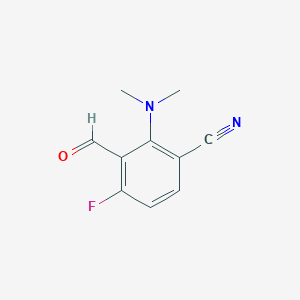
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
